![molecular formula C7H7Br2N B1309431 2,3-Dibromo-4,6-dimethylpyridine CAS No. 610261-10-4](/img/structure/B1309431.png)
2,3-Dibromo-4,6-dimethylpyridine
Overview
Description
2,3-Dibromo-4,6-dimethylpyridine is a derivative of pyridine and can be used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-4,6-dimethylpyridine has been determined by various spectroscopic techniques . The compound has a molecular weight of 264.95 .Physical And Chemical Properties Analysis
2,3-Dibromo-4,6-dimethylpyridine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Analysis of “2,3-Dibromo-4,6-dimethylpyridine” Applications
- Utilized in the synthesis of azaphthalocyanine dyes, which are used for creating highly stable dyes and new functional materials. These materials find applications in nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, and laser systems for information storage .
- The compound’s structure allows for noncovalent supramolecular interactions due to steric crowding and the presence of bromo substituents. This can lead to the formation of complex crystal structures with potential applications in materials science .
- Derivatives of 2,3-dicyanoazines, which can be synthesized from compounds like 2,3-Dibromo-4,6-dimethylpyridine, are used in photodynamic therapy for treating cancer .
- Reaction with cadmium chloride and other reagents can yield coordination compounds like bis(2-amino-3,5-dibromo-4,6-dimethylpyridinium) tetrabromocadmate(II), which have unique crystalline structures and could have applications in catalysis or materials chemistry .
- The compound’s safety profile, including acute toxicity and skin irritation potential, is important for its handling and use in laboratory settings. This information is crucial for its application in any field that requires direct contact or potential exposure .
- The MSDS for 2,3-Dibromo-4,6-dimethylpyridine provides detailed information on its properties, handling precautions, and safety measures. This is essential for its application in any scientific research setting .
Precursor for Azaphthalocyanine Dyes
Supramolecular Chemistry
Photodynamic Therapy
Synthesis of Coordination Compounds
Safety and Toxicology Studies
Material Safety Data Sheets (MSDS)
Noncovalent supramolecular interactions in the crystal structure of 2 … 4,6-Dimethylpyridine-2,3-dicarbonitrile and its reaction with 2,3-Dibromo-4,6-dimethylpyridine | 610261-10-4 - MilliporeSigma 4-bromo-2,6-dimethylpyridine 97 5093-70-9 - MilliporeSigma
Safety and Hazards
properties
IUPAC Name |
2,3-dibromo-4,6-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZFHBXQDURYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302945 | |
Record name | 2,3-Dibromo-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
610261-10-4 | |
Record name | 2,3-Dibromo-4,6-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610261-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dibromo-4,6-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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